Enhanced Lipophilicity Compared to Methyl Ester and Des-Methyl Analogs
Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate exhibits a computed XLogP3 of 2.1, which is 0.4 log units higher than the methyl ester analog (XLogP3 = 1.7) and the des-methyl ethyl ester (XLogP3 = 1.7) [1][2][3]. This increase in lipophilicity, attributable to the additional methylene group in the ethyl ester combined with the ring methyl substituent, translates to an approximately 2.5-fold higher predicted octanol-water partition coefficient.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Methyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1638294-52-6): XLogP3 = 1.7; Ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1803862-38-5): XLogP3 = 1.7 |
| Quantified Difference | Δ XLogP3 = +0.4 (vs. methyl ester and des-methyl analog) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2019.06.18 (target and des-methyl) and 2021.05.07 (methyl ester analog) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and oral bioavailability potential, making this compound a more attractive starting point for medicinal chemistry programs targeting intracellular enzymes.
- [1] PubChem. (2024). Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate, CID 67390769. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Methyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate, CID 139350141. National Center for Biotechnology Information. View Source
- [3] PubChem. (2024). Ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate, CID 132132372. National Center for Biotechnology Information. View Source
